molecular formula C12H8N2O3 B2697679 N-(isoxazol-4-yl)benzofuran-2-carboxamide CAS No. 1396710-19-2

N-(isoxazol-4-yl)benzofuran-2-carboxamide

Cat. No.: B2697679
CAS No.: 1396710-19-2
M. Wt: 228.207
InChI Key: RMWALWKQVVVBEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(isoxazol-4-yl)benzofuran-2-carboxamide is a compound that combines the structural features of isoxazole and benzofuran. Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom, while benzofuran is a fused ring system consisting of a benzene ring fused to a furan ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(isoxazol-4-yl)benzofuran-2-carboxamide typically involves the formation of the isoxazole ring followed by its attachment to the benzofuran moiety. One common method for synthesizing isoxazoles is through the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another approach involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .

For the benzofuran moiety, a common starting material is benzofuran-2-carboxylic acid. The synthesis involves the installation of an 8-aminoquinoline directing group, followed by palladium-catalyzed C–H arylation to introduce various aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . The final step involves transamidation to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the synthetic routes mentioned above. These methods would need to be optimized for cost-effectiveness, yield, and environmental impact. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(isoxazol-4-yl)benzofuran-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity or chemical reactivity.

Scientific Research Applications

N-(isoxazol-4-yl)benzofuran-2-carboxamide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

N-(isoxazol-4-yl)benzofuran-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structural features, which may confer enhanced biological activity and specificity compared to individual isoxazole or benzofuran derivatives.

Properties

IUPAC Name

N-(1,2-oxazol-4-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O3/c15-12(14-9-6-13-16-7-9)11-5-8-3-1-2-4-10(8)17-11/h1-7H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMWALWKQVVVBEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CON=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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